[2,3'-Bipyridine]-4-carboxamide chemical structure and properties
[2,3'-Bipyridine]-4-carboxamide chemical structure and properties
An In-Depth Technical Guide to [2,3'-Bipyridine]-4-carboxamide: Synthesis, Properties, and Applications
Abstract
[2,3'-Bipyridine]-4-carboxamide is a heterocyclic compound featuring two asymmetrically linked pyridine rings, a structure that offers significant potential in coordination chemistry, materials science, and medicinal chemistry. The bipyridine framework is a cornerstone for the development of ligands in catalysis and functional materials, while the carboxamide moiety is recognized as a privileged pharmacophore in drug discovery, crucial for establishing specific hydrogen-bonding interactions with biological targets. This guide provides a comprehensive technical overview of [2,3'-Bipyridine]-4-carboxamide, detailing its chemical structure, physicochemical properties, a robust synthetic pathway, and prospective applications. The content herein is synthesized for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular scaffold.
Chemical Identity and Structure
The unique arrangement of the pyridyl rings and the functional carboxamide group defines the chemical behavior and potential applications of this molecule. Unlike the well-studied 2,2'-bipyridine which acts as a classic bidentate chelating ligand, the 2,3'-linkage imposes significant conformational constraints, suggesting it is more likely to function as a monodentate or bridging ligand.
| Identifier | Value |
| IUPAC Name | 2-(Pyridin-3-yl)pyridine-4-carboxamide |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 200.21 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C2=CN=C(C=C2)C(=O)N |
| Parent Compound (2,3'-Bipyridine) | CAS: 581-50-0 |
Chemical Structure:
Figure 1: 2D representation of the [2,3'-Bipyridine]-4-carboxamide structure.
Physicochemical Properties
The properties of [2,3'-Bipyridine]-4-carboxamide are derived from its constituent parts. The bipyridine core imparts aromaticity and a degree of rigidity, while the carboxamide group significantly increases its polarity and hydrogen-bonding capacity compared to the parent 2,3'-bipyridine.
| Property | Value / Description | Rationale / Reference |
| Appearance | Expected to be an off-white to yellow solid. | Based on related bipyridine derivatives. |
| Melting Point | >200 °C (estimated) | The presence of the amide group promotes strong intermolecular hydrogen bonding, significantly raising the melting point compared to the parent 2,3'-bipyridine. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The carboxamide group enhances polarity. Related dicarboxylic acid derivatives are soluble in common organic solvents but often insoluble in water. |
| pKa | The pyridine nitrogen atoms are basic, with pKa values expected to be in the range of 3-5. | The ground-state pKa of related ruthenium bipyridine carboxylic acid complexes have been determined from absorbance changes with pH. |
Synthesis and Purification
The synthesis of unsymmetrically substituted bipyridines is most effectively achieved through modern cross-coupling methodologies. Palladium-catalyzed direct C-H arylation of pyridine N-oxides offers an efficient and atom-economical route, avoiding the need to pre-functionalize both coupling partners.
Proposed Synthetic Pathway: Pd-Catalyzed C-H Arylation
This protocol details the coupling of a halopyridine with a pyridine N-oxide. The N-oxide serves to activate the C-H bond at the 2-position of the pyridine ring for direct arylation. The subsequent deoxygenation step yields the final bipyridine product.
Caption: Proposed synthesis workflow for [2,3'-Bipyridine]-4-carboxamide.
Detailed Experimental Protocol
Expert Rationale: This two-step, one-pot adaptation simplifies the process. The choice of a palladium catalyst is crucial for activating the C-H bond. Phosphorus trichloride is an effective reducing agent for deoxygenating the N-oxide intermediate without affecting other functional groups like the carboxamide.
Materials:
-
Isonicotinamide N-oxide (1.0 equiv)
-
3-Bromopyridine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Anhydrous Toluene
-
Phosphorus Trichloride (PCl₃, 2.0 equiv)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add isonicotinamide N-oxide, 3-bromopyridine, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
C-H Arylation: Add anhydrous toluene via cannula. Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring (Arylation): Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Deoxygenation: After cooling the mixture to 0 °C, slowly add a solution of PCl₃ in anhydrous toluene. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or DCM/methanol to afford the pure [2,3'-Bipyridine]-4-carboxamide.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The predicted data provides a benchmark for validating the synthetic product.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet patterns in the aromatic region (δ 7.0-9.0 ppm). Protons on the 4-carboxamide-substituted ring will be distinct from those on the 3-pyridyl ring. The two protons of the -CONH₂ group will appear as a broad singlet. |
| ¹³C NMR | Eleven distinct signals are expected in the aromatic region (δ 120-160 ppm), plus a downfield signal for the carbonyl carbon (δ >165 ppm). |
| FT-IR | Characteristic absorption bands: N-H stretching of the primary amide (two bands, ~3350 and 3180 cm⁻¹), C=O stretching (Amide I band, ~1680 cm⁻¹), N-H bending (Amide II band, ~1620 cm⁻¹), and aromatic C=N/C=C stretching (~1600-1400 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 200.08. |
Reactivity and Potential Applications
The hybrid structure of [2,3'-Bipyridine]-4-carboxamide makes it a compelling building block for both pharmaceutical and materials science applications.
Medicinal Chemistry
The pyridine carboxamide scaffold is a validated pharmacophore present in numerous therapeutic agents, including those with anti-tubercular activity. The carboxamide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets.
Application as a Kinase Inhibitor Fragment: Many kinase inhibitors bind to the ATP-binding site, where the inhibitor forms key hydrogen bonds with the "hinge region" of the protein. The amino-pyridine motif is a classic hinge-binder. By analogy, the [2,3'-Bipyridine]-4-carboxamide scaffold can be envisioned to act similarly, with the carboxamide and one of the pyridine nitrogens forming the critical hydrogen bonds.
Caption: Interaction model of the molecule as a kinase hinge-binder.
Coordination Chemistry and Materials Science
While not a traditional chelating agent like 2,2'-bipyridine, the 2,3'-isomer can coordinate to metal centers through either of its nitrogen atoms. This property makes it a valuable monodentate or bridging ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The carboxamide group can participate in further supramolecular assembly through hydrogen bonding, adding another layer of structural control.
Safety and Handling
No specific toxicological data is available for [2,3'-Bipyridine]-4-carboxamide. Standard laboratory safety precautions should be followed. Based on related functionalized bipyridines, the compound should be handled with care.
-
Hazard Statements (Predicted): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
-
Campeau, L., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
-
Busby, M., et al. (2011). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. PMC. Available at: [Link]
-
Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Krasovskiy, A., et al. (2016). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. MDPI. Available at: [Link]
-
Lastovych, I., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link]
-
Lastovych, I., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link]
-
Crawford, C.A., et al. (1994). Reaction of 2,2'-bipyridine (bpy) with dirhodium carboxylates: mono-bpy products with variable chelate binding modes and insights into the reaction mechanism. Inorganic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2,3'-Bipyridine. PubChem. Available at: [Link]
- Ganeshpandian, M., et al. (2018). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of
